5-Fluoro-4-quinazolinyl acetate
Overview
Description
5-Fluoro-4-quinazolinyl acetate is a chemical compound belonging to the quinazoline derivatives, which are nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a fluorine atom at the 5th position and an acetate group at the 4th position of the quinazoline ring .
Preparation Methods
The synthesis of 5-Fluoro-4-quinazolinyl acetate can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-4-quinazolinol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
5-Fluoro-4-quinazolinyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoro-4-quinazolinyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-quinazolinyl acetate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets may vary depending on the specific biological context.
Comparison with Similar Compounds
5-Fluoro-4-quinazolinyl acetate can be compared with other quinazoline derivatives, such as:
4-Quinazolinyl acetate: Lacks the fluorine atom, which may result in different biological activities.
5-Fluoroquinoline: Contains a similar fluorine substitution but differs in the ring structure.
Quinazolinone derivatives: These compounds have a carbonyl group at the 4th position instead of an acetate group.
The presence of the fluorine atom in this compound enhances its biological activity and stability, making it unique among similar compounds .
Properties
IUPAC Name |
(5-fluoroquinazolin-4-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6(14)15-10-9-7(11)3-2-4-8(9)12-5-13-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFODESPQLFOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=NC=NC2=C1C(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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